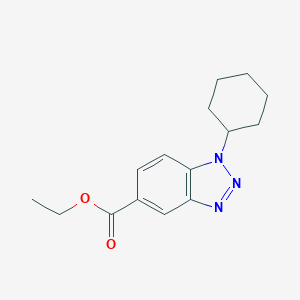![molecular formula C18H21NO2 B249514 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid](/img/structure/B249514.png)
4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid, also known as IBMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a white crystalline powder with a molecular weight of 305.4 g/mol. IBMA belongs to the family of benzoic acid derivatives and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid is not fully understood, but it is believed to act on several cellular pathways. It has been reported to inhibit the production of inflammatory cytokines and to activate the immune system. 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth.
Biochemical and Physiological Effects:
4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has been reported to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to have anti-cancer effects in vitro and in vivo. 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid. One area of interest is the development of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the potential neuroprotective effects of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid and its use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid involves the reaction of 4-isopropylbenzylamine with 4-formylbenzoic acid in the presence of a catalyst. The resulting product is then purified and crystallized to obtain the final compound. This method has been reported in several scientific publications and has been optimized for high yield and purity.
Applications De Recherche Scientifique
4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. Several studies have investigated the effects of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid on various cell lines and animal models, and the results have been promising.
Propriétés
Nom du produit |
4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-[[(4-propan-2-ylphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C18H21NO2/c1-13(2)16-7-3-14(4-8-16)11-19-12-15-5-9-17(10-6-15)18(20)21/h3-10,13,19H,11-12H2,1-2H3,(H,20,21) |
Clé InChI |
HNPZWJJBLWSRGN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C[NH2+]CC2=CC=C(C=C2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)

![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)

![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)
![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)


![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)

